molecular formula C8H15O6P B12620401 [(Diethoxyphosphoryl)oxy]methyl prop-2-enoate CAS No. 917867-36-8

[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate

Cat. No.: B12620401
CAS No.: 917867-36-8
M. Wt: 238.17 g/mol
InChI Key: YXTIXQFTQNRTDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Diethoxyphosphoryl)oxy]methyl prop-2-enoate typically involves the reaction of diethyl phosphite with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, alkanes, and substituted acrylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Diethoxyphosphoryl)oxy]methyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate is unique due to its dual functionality, combining both a phosphonate and an acrylate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

917867-36-8

Molecular Formula

C8H15O6P

Molecular Weight

238.17 g/mol

IUPAC Name

diethoxyphosphoryloxymethyl prop-2-enoate

InChI

InChI=1S/C8H15O6P/c1-4-8(9)11-7-14-15(10,12-5-2)13-6-3/h4H,1,5-7H2,2-3H3

InChI Key

YXTIXQFTQNRTDG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCOC(=O)C=C

Origin of Product

United States

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